2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE
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Overview
Description
2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE is an organic compound that features a pyridine ring substituted with a sulfanyl group linked to a 2-methoxy-5-nitrophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE typically involves the following steps:
Nitration: The starting material, 2-methoxybenzyl alcohol, undergoes nitration to form 2-methoxy-5-nitrobenzyl alcohol.
Thioether Formation: The 2-methoxy-5-nitrobenzyl alcohol is then reacted with a thiol, such as pyridine-2-thiol, under basic conditions to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: Shares the nitro and methoxy groups but lacks the pyridine and sulfanyl moieties.
2-Methoxy-5-nitrobenzyl alcohol: Similar structure but without the sulfanyl-pyridine linkage.
Uniqueness
2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12-6-5-11(15(16)17)8-10(12)9-19-13-4-2-3-7-14-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMOGLYJJJOFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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